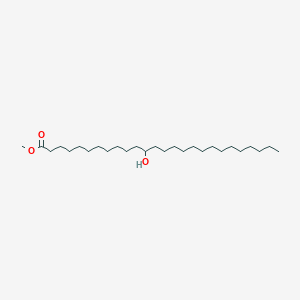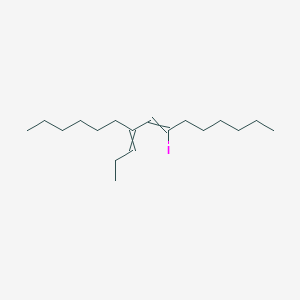
7-Iodo-9-propylidenepentadec-7-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodo-9-propylidenepentadec-7-ene is an organic compound with the molecular formula C18H33I It is a derivative of pentadecene, where the iodine atom is attached to the seventh carbon, and a propylidene group is attached to the ninth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9-propylidenepentadec-7-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 7-pentadecene with iodine in the presence of a catalyst. The reaction conditions often include:
Solvent: A non-polar solvent like hexane or toluene.
Temperature: Mild temperatures, typically around 25-50°C.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
7-Iodo-9-propylidenepentadec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.
Addition Reactions: Reagents like hydrogen bromide (HBr) or borane (BH3) can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-azido-9-propylidenepentadec-7-ene or 7-thiocyanato-9-propylidenepentadec-7-ene can be formed.
Addition Products: Addition of HBr can yield 7-bromo-9-propylidenepentadec-7-ene.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can produce alkanes or alcohols.
科学研究应用
7-Iodo-9-propylidenepentadec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 7-Iodo-9-propylidenepentadec-7-ene involves its interaction with molecular targets through its iodine and propylidene groups. The iodine atom can participate in halogen bonding, while the propylidene group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
相似化合物的比较
Similar Compounds
7-Iodo-9-propylidenepentadec-7-ene: Unique due to the presence of both iodine and a propylidene group.
7-Bromo-9-propylidenepentadec-7-ene: Similar structure but with a bromine atom instead of iodine.
7-Chloro-9-propylidenepentadec-7-ene: Contains a chlorine atom in place of iodine.
7-Fluoro-9-propylidenepentadec-7-ene: Fluorine atom replaces iodine.
Uniqueness
This compound is unique due to the larger atomic radius and higher reactivity of iodine compared to other halogens. This makes it more suitable for specific applications where strong halogen bonding and high reactivity are desired.
属性
CAS 编号 |
827033-86-3 |
|---|---|
分子式 |
C18H33I |
分子量 |
376.4 g/mol |
IUPAC 名称 |
7-iodo-9-propylidenepentadec-7-ene |
InChI |
InChI=1S/C18H33I/c1-4-7-9-11-14-17(13-6-3)16-18(19)15-12-10-8-5-2/h13,16H,4-12,14-15H2,1-3H3 |
InChI 键 |
AAIOSWLZUDREDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CCC)C=C(CCCCCC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


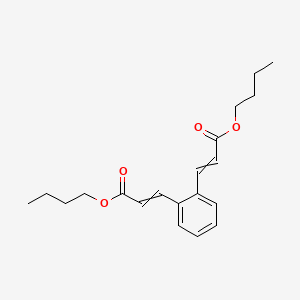
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
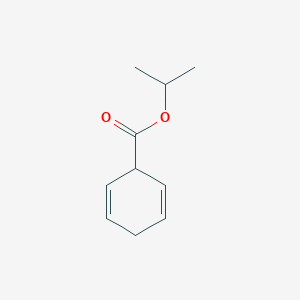

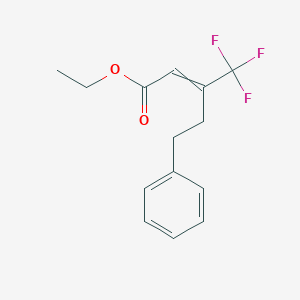
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
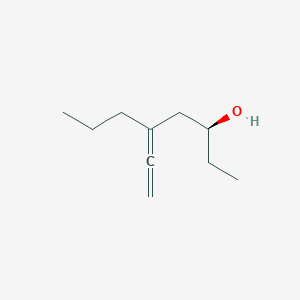
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
